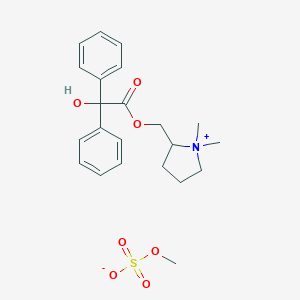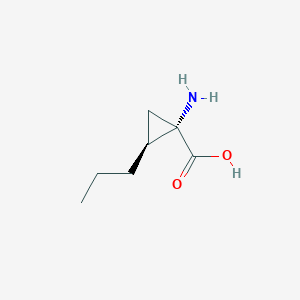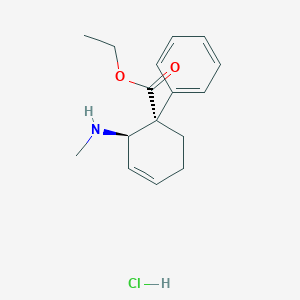
Benzene, 1,3-dichloro-2-(3,4-dichlorophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3-dichloro-2-(3,4-dichlorophenoxy)-, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced by Monsanto in the 1960s and has since become one of the most widely used herbicides in the world. Dicamba is a highly effective herbicide that works by disrupting the growth of plants, but it can also be harmful to non-target plants and animals.
Wirkmechanismus
Dicamba works by disrupting the growth of plants by mimicking the natural plant hormone auxin. It causes uncontrolled growth and eventually kills the plant. Dicamba is highly selective for broadleaf plants and does not affect grasses.
Biochemische Und Physiologische Effekte
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in plant growth and development, as well as in the levels of various plant hormones. Dicamba can also affect the photosynthetic process and alter the composition of plant cell walls.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba is a highly effective herbicide that can be used to control a wide range of broadleaf weeds. It is also relatively easy to apply and has a low toxicity to humans and animals. However, dicamba can be harmful to non-target plants and animals, and its use is regulated in many countries.
Zukünftige Richtungen
There are several areas of research that are currently being pursued with regards to dicamba. These include:
1. Development of new dicamba formulations that are less volatile and less likely to drift.
2. Study of the long-term effects of dicamba on soil health and ecosystem functioning.
3. Investigation of the potential use of dicamba in cancer treatment.
4. Development of dicamba-resistant crops using genetic engineering.
5. Study of the effects of dicamba on beneficial insects and other non-target organisms.
Conclusion
Dicamba is a highly effective herbicide that has been widely used in agriculture for decades. However, its use is controversial due to its potential harmful effects on non-target plants and animals. Further research is needed to fully understand the ecological and health impacts of dicamba, and to develop new, safer alternatives for weed control.
Synthesemethoden
Dicamba is synthesized by reacting 3,4-dichlorophenol with chloroacetic acid to form 3,4-dichlorophenoxyacetic acid (2,4-D), which is then reacted with thionyl chloride to form 1,3-dichloro-2-(3,4-dichlorophenoxy)-benzene.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants and animals. It has also been studied for its potential use in cancer treatment and as a tool for genetic engineering.
Eigenschaften
CAS-Nummer |
130892-66-9 |
|---|---|
Produktname |
Benzene, 1,3-dichloro-2-(3,4-dichlorophenoxy)- |
Molekularformel |
C12H6Cl4O |
Molekulargewicht |
308 g/mol |
IUPAC-Name |
1,2-dichloro-4-(2,6-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-8-5-4-7(6-11(8)16)17-12-9(14)2-1-3-10(12)15/h1-6H |
InChI-Schlüssel |
IZZULMOBRTYHMH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2)Cl)Cl)Cl |
Andere CAS-Nummern |
130892-66-9 |
Synonyme |
2,6-Dichlorophenyl 3,4-dichlorophenyl ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















